molecular formula C22H16BrF3N4O B5053603 3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5053603
M. Wt: 489.3 g/mol
InChI Key: SKKNLNFKOVBILK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold renowned for its pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory activities . Structurally, it features:

  • C-3: Bromo substituent, enabling further derivatization via Suzuki-Miyaura cross-coupling .
  • C-5: Phenyl group, contributing to aromatic interactions in biological targets.
  • C-7: Trifluoromethyl (CF₃) group, enhancing metabolic stability and lipophilicity .

The compound is synthesized from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one via sequential SNAr and Suzuki reactions, a methodology optimized for regioselectivity and scalability .

Properties

IUPAC Name

3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrF3N4O/c23-18-19(21(31)27-12-11-14-7-3-1-4-8-14)29-30-17(22(24,25)26)13-16(28-20(18)30)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKNLNFKOVBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key analogs and their substituent differences are summarized below:

Compound Name C-3 Substituent C-5 Substituent C-7 Substituent Carboxamide Substituent Biological Activity (Inferred/Reported) References
Target Compound Br Phenyl CF₃ N-(2-phenylethyl) Kinase inhibition (Pim1)
N-Cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - 4-Fluorophenyl CF₃ N-Cyclopentyl Not specified
5-(4-Bromophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - 4-Bromophenyl CF₃ N-(3,4-dimethoxyphenyl) Not specified
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Phenyl CF₃ N-(2-(5-methoxyindol-3-yl)ethyl) Not specified
5-(4-Methoxyphenyl)-N-(2-chloro-3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - 4-Methoxyphenyl CF₃ N-(2-chloro-3-pyridinyl) Not specified
3-Phenyl-5-(phenylethynyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Phenyl Phenylethynyl CF₃ - (No carboxamide) Kinase inhibition (Pim1)
Key Observations:

C-3 Bromine : Unique to the target compound, this group facilitates cross-coupling reactions for diversification, unlike analogs with aryl or hydrogen at C-3 .

C-5 Aromatic Groups : The phenyl group in the target contrasts with electron-withdrawing (e.g., 4-fluorophenyl in ) or bulky (e.g., 4-bromophenyl in ) substituents. Such variations modulate electronic and steric interactions with biological targets.

C-7 Trifluoromethyl : A conserved feature across analogs, likely critical for metabolic stability and binding affinity .

Carboxamide Diversity : The N-(2-phenylethyl) group in the target differs from cyclopentyl, dimethoxyphenyl, or heteroaromatic substituents, impacting solubility and target engagement.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP values across analogs, favoring membrane permeability .
  • Solubility : Polar carboxamide substituents (e.g., N-(3,4-dimethoxyphenyl) in ) may improve aqueous solubility compared to the target’s phenylethyl group.

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